molecular formula C21H19N5O3 B2503977 N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251593-73-3

N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Número de catálogo B2503977
Número CAS: 1251593-73-3
Peso molecular: 389.415
Clave InChI: AZKQGMJJDOFIIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiasthma Agents

Compounds with triazolopyridazine structure have been found active as mediator release inhibitors, indicating potential applications in the development of antiasthma agents. The synthesis of these compounds involves reacting arylamidines with certain reagents to yield pyrimidinones, which upon further processing, give rise to triazolopyridazines with significant activity in inhibiting mediator release, a crucial aspect in asthma treatment (Medwid et al., 1990).

Anticancer Agents

Modifications of triazolopyridine derivatives by replacing the acetamide group with alkylurea have demonstrated remarkable anticancer effects with reduced toxicity, offering insights into the design of potent anticancer agents with low side effects. These derivatives have shown potent antiproliferative activities against various human cancer cell lines and significantly inhibited tumor growth in animal models, highlighting their potential as effective anticancer agents (Wang et al., 2015).

Antiviral Activity

Certain triazolopyridazine derivatives have shown promising antiviral activity against the hepatitis A virus (HAV), suggesting their utility in developing new antiviral therapies. The synthesis of these compounds involves the preparation of novel derivatives that upon testing, revealed significant effects in reducing virus count, with some compounds exhibiting the highest efficacy against HAV compared to others (Shamroukh & Ali, 2008).

Structure and Medicinal Chemistry Studies

In-depth studies on the synthesis, structure analysis, and biological evaluation of triazolopyridazine derivatives offer valuable insights into their pharmacological potential. These studies involve comprehensive synthetic routes, characterization techniques, and theoretical calculations to understand the compounds' properties and interactions at the molecular level. Such research underpins the development of new therapeutic agents based on the triazolopyridazine scaffold (Sallam et al., 2021).

Propiedades

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-2-29-17-10-8-16(9-11-17)22-20(27)14-25-21(28)26-19(24-25)13-12-18(23-26)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKQGMJJDOFIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.